molecular formula C7H3ClNNaO2S B13194822 Sodium 5-chloro-2-cyanobenzene-1-sulfinate

Sodium 5-chloro-2-cyanobenzene-1-sulfinate

Cat. No.: B13194822
M. Wt: 223.61 g/mol
InChI Key: RCOUZVZCTPVVFR-UHFFFAOYSA-M
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Description

Sodium 5-chloro-2-cyanobenzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₃ClNNaO₂S. It is a sodium salt derivative of 5-chloro-2-cyanobenzenesulfinic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 5-chloro-2-cyanobenzene-1-sulfinate can be synthesized through various methods. One common approach involves the sulfonylation of 5-chloro-2-cyanobenzene using sodium sulfite under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale sulfonylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Sodium 5-chloro-2-cyanobenzene-1-sulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to produce corresponding sulfides.

    Substitution: It participates in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed under basic conditions.

Major Products

    Oxidation: Produces sulfonic acids.

    Reduction: Yields sulfides.

    Substitution: Forms various substituted benzene derivatives.

Scientific Research Applications

Sodium 5-chloro-2-cyanobenzene-1-sulfinate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing complex organosulfur compounds.

    Biology: It is used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of sodium 5-chloro-2-cyanobenzene-1-sulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonate group to various substrates, facilitating the formation of sulfonyl derivatives. This process often involves the activation of the sulfonate group through coordination with metal catalysts or under basic conditions.

Comparison with Similar Compounds

Similar Compounds

  • Sodium benzenesulfinate
  • Sodium toluenesulfinate
  • Sodium methanesulfinate

Uniqueness

Sodium 5-chloro-2-cyanobenzene-1-sulfinate is unique due to the presence of both a chloro and a cyano group on the benzene ring. This dual substitution enhances its reactivity and allows for more diverse chemical transformations compared to other sulfinates.

Properties

Molecular Formula

C7H3ClNNaO2S

Molecular Weight

223.61 g/mol

IUPAC Name

sodium;5-chloro-2-cyanobenzenesulfinate

InChI

InChI=1S/C7H4ClNO2S.Na/c8-6-2-1-5(4-9)7(3-6)12(10)11;/h1-3H,(H,10,11);/q;+1/p-1

InChI Key

RCOUZVZCTPVVFR-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)[O-])C#N.[Na+]

Origin of Product

United States

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